molecular formula C9H9ClS2 B14719982 1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)- CAS No. 23229-32-5

1,3-DITHIOLANE, 2-(p-CHLOROPHENYL)-

Cat. No.: B14719982
CAS No.: 23229-32-5
M. Wt: 216.8 g/mol
InChI Key: OCPZVXIFXYBOHG-UHFFFAOYSA-N
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Description

1,3-Dithiolane, 2-(p-chlorophenyl)- is an organosulfur compound with the molecular formula C9H9ClS2 It is a heterocyclic compound that contains a five-membered ring with two sulfur atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dithiolane, 2-(p-chlorophenyl)- can be synthesized through the reaction of p-chlorobenzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of 1,3-dithiolane derivatives often involves the use of recyclable catalysts such as DABCO-based ionic liquids. These catalysts offer advantages such as reduced reaction times, high yields, and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolane, 2-(p-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH.

    Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh.

    Substitution: RLi, RMgX, RCuLi, NaOCH3.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 1,3-dithiolane, 2-(p-chlorophenyl)- involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as its role as a protecting group in organic synthesis or its biological activity in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolane, 2-(p-chlorophenyl)- is unique due to its specific substitution pattern and the presence of the p-chlorophenyl group. This substitution imparts distinct chemical properties and reactivity compared to other dithiolane derivatives .

Properties

CAS No.

23229-32-5

Molecular Formula

C9H9ClS2

Molecular Weight

216.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-dithiolane

InChI

InChI=1S/C9H9ClS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

OCPZVXIFXYBOHG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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